molecular formula C13H20N2Si B572744 6-(Tert-butyldimethylsilyl)-1H-indazole CAS No. 1261988-57-1

6-(Tert-butyldimethylsilyl)-1H-indazole

Cat. No.: B572744
CAS No.: 1261988-57-1
M. Wt: 232.402
InChI Key: VZHBMVZWNVZTFA-UHFFFAOYSA-N
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Description

6-(Tert-butyldimethylsilyl)-1H-indazole is a chemical compound that features a tert-butyldimethylsilyl group attached to the nitrogen atom of an indazole ring

Scientific Research Applications

6-(Tert-butyldimethylsilyl)-1H-indazole has several applications in scientific research:

Mechanism of Action

The TBDMS group serves as a protecting group for alcohols during chemical reactions. It prevents the alcohol from reacting, allowing other parts of the molecule to undergo chemical transformations .

Safety and Hazards

Handling compounds with a TBDMS group, such as tert-butyldimethylsilyl chloride, requires caution. They can be flammable and corrosive, and they pose risks if inhaled, swallowed, or in contact with skin . Always refer to the material safety data sheet (MSDS) for specific safety information .

Future Directions

The use of the TBDMS group in organic synthesis continues to be an area of active research. It’s particularly important in the synthesis of complex organic molecules, where protecting groups like TBDMS are crucial for achieving selective reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Tert-butyldimethylsilyl)-1H-indazole typically involves the silylation of 1H-indazole. The reaction is carried out using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually performed in an organic solvent like dimethylformamide at room temperature. The tert-butyldimethylsilyl group is introduced to protect the nitrogen atom of the indazole ring, which can be crucial for subsequent synthetic transformations .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, and employing techniques such as column chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

6-(Tert-butyldimethylsilyl)-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups at the indazole ring.

    Reduction: Reduction reactions can be used to modify the indazole ring or the tert-butyldimethylsilyl group.

    Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives of the indazole ring.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyldiphenylsilyl-Indazole: Similar to 6-(Tert-butyldimethylsilyl)-1H-indazole but with diphenyl groups instead of dimethyl groups.

    tert-Butyldimethylsilyl-Benzimidazole: A benzimidazole derivative with a tert-butyldimethylsilyl group.

    tert-Butyldimethylsilyl-Triazole: A triazole derivative with a tert-butyldimethylsilyl group.

Uniqueness

This compound is unique due to its specific structural configuration, which provides stability and reactivity that are advantageous for various synthetic applications. Its ability to protect the nitrogen atom while allowing selective reactions at other positions makes it a valuable compound in organic synthesis.

Properties

IUPAC Name

tert-butyl-(1H-indazol-6-yl)-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2Si/c1-13(2,3)16(4,5)11-7-6-10-9-14-15-12(10)8-11/h6-9H,1-5H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHBMVZWNVZTFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)C1=CC2=C(C=C1)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682066
Record name 6-[tert-Butyl(dimethyl)silyl]-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261988-57-1
Record name 6-[tert-Butyl(dimethyl)silyl]-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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